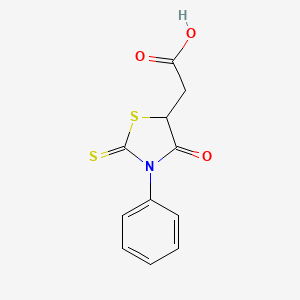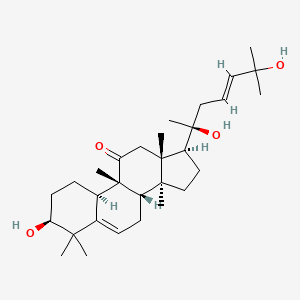
16-Desoxycucurbitacin V
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Desoxycucurbitacin V is a natural compound belonging to the triterpenoid family. It is known for its significant biological activities, particularly in the fields of oncology and inflammation research. This compound is derived from plants of the Cucurbitaceae family and has been the subject of extensive scientific investigation due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 16-Desoxycucurbitacin V involves multiple steps, starting from basic triterpenoid precursors. The process typically includes hydroxylation, oxidation, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are employed to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 16-Desoxycucurbitacin V undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound, which are often studied for their enhanced biological activities .
Aplicaciones Científicas De Investigación
16-Desoxycucurbitacin V has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in cell signaling pathways and its effects on cellular processes.
Medicine: Investigated for its potential as an anticancer agent, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 16-Desoxycucurbitacin V involves its interaction with various molecular targets and pathways. It has been shown to inhibit the JAK/STAT signaling pathway, which is crucial for cell proliferation and survival. Additionally, it induces apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria .
Comparación Con Compuestos Similares
- Cucurbitacin B
- Cucurbitacin E
- Cucurbitacin I
- Cucurbitacin D
Comparison: 16-Desoxycucurbitacin V is unique due to its specific hydroxylation pattern and its potent biological activities. Compared to other cucurbitacins, it has shown higher efficacy in certain cancer cell lines and possesses distinct anti-inflammatory properties .
Propiedades
Fórmula molecular |
C30H48O4 |
|---|---|
Peso molecular |
472.7 g/mol |
Nombre IUPAC |
(3S,8S,9R,10R,13R,14S,17S)-17-[(E,2S)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C30H48O4/c1-25(2,33)15-9-16-29(7,34)21-14-17-27(5)22-12-10-19-20(11-13-23(31)26(19,3)4)30(22,8)24(32)18-28(21,27)6/h9-10,15,20-23,31,33-34H,11-14,16-18H2,1-8H3/b15-9+/t20-,21+,22+,23+,27+,28-,29+,30+/m1/s1 |
Clave InChI |
ZGPQRNOLHWQHKO-VJKGUMCCSA-N |
SMILES isomérico |
C[C@@]12CC[C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)C)[C@](C)(C/C=C/C(C)(C)O)O |
SMILES canónico |
CC1(C(CCC2C1=CCC3C2(C(=O)CC4(C3(CCC4C(C)(CC=CC(C)(C)O)O)C)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14747123.png)
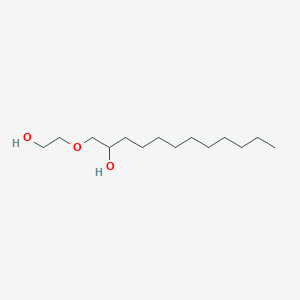

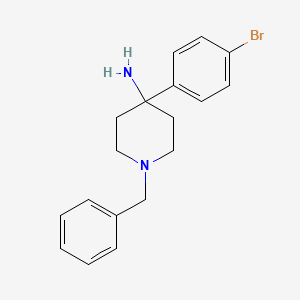
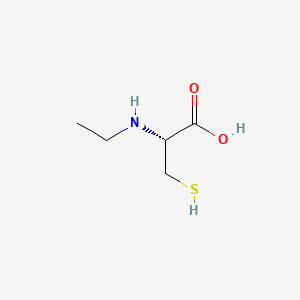
![Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one](/img/structure/B14747179.png)
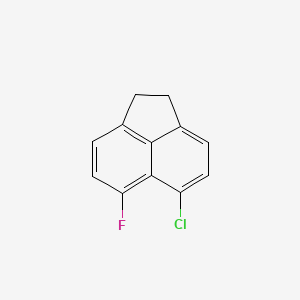
![6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-(1,6-dihydro-1-methyl-6-oxo-3-pyridinyl)-3-pyridazinecarboxamide](/img/structure/B14747185.png)
![propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14747190.png)
![6,6-Dimethyl-6,11-dihydrobenzo[b]acridine](/img/structure/B14747193.png)

![2-[4-(4-fluorophenyl)-2-(hydroxymethyl)-5-oxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14747198.png)
![Azuleno[4,5-B]oxirene](/img/structure/B14747199.png)
